Anticancer agent 230

Triple-negative breast cancer ClpP activation Cell proliferation inhibition

Researchers require tool compounds with unambiguous, target-specific pharmacology to validate mitochondrial protease mechanisms. Anticancer agent 230 (TR-107) is a next-generation oral ClpP activator with a tetrahydropyrido-pyrimidine core, structurally and mechanistically distinct from imipridones like ONC201. - Exclusive ClpP-dependent activity (no growth inhibition in ClpP-KO cells) - IC₅₀: 12-23 nM in multiple TNBC lines - In vivo efficacy: tumor regression in MDA-MB-231 model (4-8 mg/kg BID oral) - Co-crystal structure (PDB: 7UVU) enables SAR studies Supplied as a high-purity research compound with global delivery options.

Molecular Formula C22H19ClN4O
Molecular Weight 390.9 g/mol
Cat. No. B15603354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 230
Molecular FormulaC22H19ClN4O
Molecular Weight390.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2
InChIKeyJNBDIOOOVLLTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 230 (TR-107): Procurement-Grade Definition of a Selective ClpP Activator for Mitochondrial Protease Research


Anticancer agent 230, also designated TR-107, is a next-generation, orally bioavailable small-molecule activator of the human mitochondrial caseinolytic protease P (ClpP) [1]. Chemically defined as 3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile (C₂₂H₁₉ClN₄O, MW 390.87, CAS 2485052-87-5), it features a tetrahydropyrido-pyrimidine core that is structurally distinct from the imipridone scaffold of the earlier clinical compound ONC201 [2]. TR-107 was developed by Madera Therapeutics and is characterized as the class-leading TR-series compound with significantly improved ClpP affinity, activation potency, and pharmacokinetic properties relative to the multi-targeting agent ONC201 [1][3]. Its three-dimensional binding mode to human ClpP has been resolved by X-ray crystallography at 3.24 Å resolution (PDB: 7UVU), providing atomic-level validation of target engagement [4].

Why Anticancer Agent 230 Cannot Be Replaced by Generic ClpP Activators or Imipridone Analogs in Target-Select Research


ClpP activators span multiple chemotypes with divergent core scaffolds, target selectivity profiles, and pharmacokinetic properties, rendering them non-interchangeable. TR-107 (Anticancer agent 230) employs a tetrahydropyrido-pyrimidine core with critical hydrogen-bonding contacts to ClpP residues Tyr118, Glu82, and Gln107 [1]. Closely related analogs TR-109 and TR-122—which differ only by the absence of a single key nitrogen atom in the six-membered piperideine ring—exhibit substantially reduced growth inhibitory potency, confirming that minor structural perturbations ablate activity [1]. Moreover, ONC201, the most clinically advanced ClpP-targeting imipridone, is a multi-target agent with additional dopamine receptor D2/D3 antagonism, introducing confounding pharmacology absent from TR-107 [2]. Differences in oral bioavailability further distinguish these compounds: TR-107 achieves high systemic exposure and extended serum half-life after oral dosing, whereas ONC201 and ONC212 show comparatively inferior oral pharmacokinetic profiles [1]. Generic selection of any ClpP activator without compound-specific validation thus risks both off-target pharmacology and suboptimal target engagement.

Anticancer Agent 230: Quantitative Differentiation Evidence for Procurement and Experimental Design


Cellular Growth Inhibition Potency: TR-107 vs. ONC201/ONC206 in Triple-Negative Breast Cancer Models

TR-107 inhibits the growth of TNBC cell lines with low nanomolar IC₅₀ values that represent significantly enhanced potency over the imipridone compounds ONC201 and ONC206 [1]. In a direct head-to-head comparison, TR-107 achieved an IC₅₀ of 12 nM in SUM159 cells and 23 nM in MDA-MB-231 cells, while the earlier-generation compounds ONC201 and ONC206 required substantially higher concentrations to achieve equivalent growth inhibition [1]. TR-107 was equipotent to the standard chemotherapy paclitaxel (IC₅₀ 14 nM) in the C3(1)-Tag murine TNBC model (TR-107 IC₅₀ 22 nM) [1].

Triple-negative breast cancer ClpP activation Cell proliferation inhibition

Target Engagement Affinity: TR-107 ClpP Binding (Kd) and Activation (EC₅₀) vs. Other ClpP Agonists

TR-107 binds directly to purified recombinant human ClpP with a dissociation constant (Kd) of 180 nM as determined by surface plasmon resonance (SPR) . Functional activation of ClpP proteolytic activity occurs with an EC₅₀ of 140 nM . By comparison, the alternative ClpP activator THX6 exhibits an EC₅₀ of 1.18 μM (1,180 nM), making TR-107 approximately 8.4-fold more potent as a ClpP agonist . The class-leading designation of TR-107 is further supported by its demonstrated significantly improved ClpP affinity over the multi-targeting clinical agent ONC201 [1].

Surface plasmon resonance ClpP protease activation Target engagement

Oral Pharmacokinetic Superiority: TR-107 Systemic Exposure and Half-Life vs. ONC201/ONC212

Pharmacokinetic properties of TR-107 were compared head-to-head with the known ClpP activators ONC201 and ONC212 in ICR mice following oral and intravenous administration [1]. TR-107 displayed excellent systemic exposure and extended serum elimination half-life (t₁/₂) after oral gavage, parameters that were specifically noted as superior to those of ONC201 and ONC212 [1]. Oral bioavailability (F%) was quantified by noncompartmental pharmacokinetic analysis, with TR-107 achieving high systemic drug levels that supported twice-daily oral dosing in xenograft efficacy studies at 4–8 mg/kg [1].

Oral bioavailability Pharmacokinetics In vivo dosing

In Vivo Antitumor Efficacy: TR-107 Tumor Volume Reduction and Survival Extension in MDA-MB-231 Xenograft Model

Oral administration of TR-107 to athymic nude mice bearing established MDA-MB-231 TNBC xenografts resulted in statistically significant reduction in tumor volume and extension of overall survival compared with vehicle-treated controls [1]. In vivo ClpP target engagement was validated by immunoblot detection of depleted mitochondrial transcription factor A (TFAM) and other mitochondrial proteins in tumor tissue, confirming that the antitumor response was mediated through the intended ClpP activation mechanism [1]. TR-107 was well tolerated at efficacious doses, with no treatment-related mortality or body weight loss exceeding acceptable limits [1].

Xenograft Tumor regression Survival extension

Structural Validation of Target Binding: TR-107 Co-Crystal Structure with Human ClpP vs. Structure-Based Design Rationale

The co-crystal structure of TR-107 bound to human ClpP (PDB: 7UVU, 3.24 Å resolution) reveals a binding mode characterized by improved shape and charge complementarity compared with ONC201 [1]. TR-107 engages ClpP through three conserved hydrogen bonds involving residues Tyr118, Glu82, and Gln107 (via a bridging water molecule) [2]. Crucially, the presence of a nitrogen atom in the tetrahydropyrido-pyrimidine six-membered ring—absent in the closely related but markedly less potent analogs TR-109 and TR-122—is essential for the hydrogen bond with Tyr118 [2]. These structural data provide a direct atomic-level explanation for the potency differential between TR-107 and structurally perturbed analogs, and inform rational procurement for studies requiring structurally validated target engagement [1].

X-ray crystallography Structure-activity relationship Hydrogen bonding

Target Selectivity: TR-107 ClpP-Dependent Mechanism vs. ONC201 Multi-Target Pharmacology

TR-107 demonstrates strict ClpP-dependent growth inhibition, as shown by the complete absence of activity in ClpP-knockout (KO) MDA-MB-231 and SUM159 cell lines generated via CRISPR-Cas9 [1]. By contrast, ONC201 is a multi-targeting agent with documented antagonism at dopamine receptors D2 and D3 in addition to its ClpP-activating function [2]. The class-leading compound TR-107 has demonstrated significantly improved potency in ClpP affinity and activation over the multi-targeting clinical agent ONC201, making it a cleaner pharmacological tool for dissecting ClpP-specific biology [2].

Target selectivity ClpP knockout Off-target pharmacology

Anticancer Agent 230: Evidence-Grounded Research and Industrial Application Scenarios


Triple-Negative Breast Cancer (TNBC) Preclinical Efficacy Studies Requiring Oral In Vivo Dosing

TR-107 is the preferred ClpP activator for TNBC xenograft and syngeneic studies where oral bioavailability, sustained target engagement, and validated in vivo efficacy are essential. Its IC₅₀ of 12–23 nM across multiple human and murine TNBC lines, combined with demonstrated tumor volume reduction and survival extension in the MDA-MB-231 xenograft model at oral doses of 4–8 mg/kg BID, provides a directly validated experimental paradigm [1]. Researchers can confidently procure TR-107 for TNBC studies knowing that in vivo ClpP target engagement has been corroborated by TFAM depletion immunoblotting in tumor tissue [1].

ClpP Target Validation and Mitochondrial Proteostasis Mechanistic Studies Requiring Selective Chemical Probes

For experiments where the biological phenotype must be unambiguously attributed to ClpP activation, TR-107 provides a clean pharmacological tool with demonstrated ClpP-dependence validated in CRISPR-Cas9 knockout cell lines [1]. Unlike ONC201, which introduces confounding dopamine D2/D3 receptor pharmacology, TR-107 shows no growth inhibition in ClpP-KO cells, confirming its mechanism is exclusively ClpP-mediated [1][2]. The availability of a co-crystal structure (PDB: 7UVU) further enables rational mutagenesis studies to probe specific binding interactions [3].

Colorectal Cancer Oxidative Phosphorylation (OXPHOS) Disruption Studies

TR-107 has been independently validated in human colorectal cancer (CRC) models, where it inhibits CRC cell proliferation at low nanomolar concentrations, attenuates oxygen consumption rate, and induces cell cycle arrest [2]. Multi-omics analysis confirms downregulation of respiratory chain complex subunits and upregulation of mitophagy and ferroptosis pathways, supporting its use in studies of mitochondrial metabolism disruption beyond breast cancer [2]. Procurement of TR-107 for CRC research leverages cross-cancer-type validation of its OXPHOS-inactivating mechanism.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of ClpP Agonists

The experimentally determined co-crystal structure of TR-107 bound to human ClpP (PDB: 7UVU, 3.24 Å resolution) provides a structural template for rational design and SAR exploration [3]. The structure reveals that the tetrahydropyrido-pyrimidine core with a critical ring nitrogen forms essential hydrogen bonds with Tyr118, Glu82, and Gln107, explaining the marked potency drop observed in analogs lacking this feature (TR-109, TR-122) [1][3]. TR-107 thus serves as an ideal reference compound for medicinal chemistry campaigns seeking to optimize ClpP agonist potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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